Cas no 13393-93-6 (Tetrahydroabietyl Alcohol)

Tetrahydroabietyl Alcohol structure
Nome do Produto:Tetrahydroabietyl Alcohol
Tetrahydroabietyl Alcohol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Phenanthrenemethanol,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
- Hydroabietyl alcohol
- Tetrahydroabietyl Al
- TETRAHYDROABIETYL ALCOHOL
- ABITOL
- [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol
- 1-Phenanthrenemethanol,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-
- Abietyl alcohol, tetrahydro-(6CI)
- (8X,13X)-Abietan-18-ol
- HYDROABIETYL ALCOHOL PRIMARY ALCOHOL
- tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
- tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethano
- tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-Phenanthrenemethanol
- (1R,4aR,4bS,10aR)-Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
- TETRAHYDROABIETYL ALCOHOL)
- 1-Phenanthrenemethanol, tetradecahydro-1,4A-dimethyl-7-(1-methylethyl)-, (1R,4ar,4bs,10ar)-
- UNII-2RMS84XMDF
- 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-
- (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methanol
- EC 236-476-3
- ABITOL(TM) E HYDROABIETYL ALCOHOL
- DTXSID8027745
- 13393-93-6
- AI3-04505
- SCHEMBL2843274
- NS00007070
- Abietyl alcohol, tetrahydro-
- W-110333
- 2RMS84XMDF
- Q27255510
- EINECS 236-476-3
- [(1R,4ar,4bs,10ar)-7-isopropyl-1,4a-dimethyl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol
- DB-215305
- KBAYQFWFCOOCIC-GJTWTXHOSA-N
- Tetrahydroabietyl Alcohol
-
- Inchi: 1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3
- Chave InChI: KBAYQFWFCOOCIC-GJTWTXHOSA-N
- SMILES: CC(C1CC[C@@H]2[C@]3(CCC[C@@](C)(CO)[C@@H]3CCC2C1)C)C
Propriedades Computadas
- Massa Exacta: 292.27700
- Massa monoisotópica: 292.276616
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 2
- Complexidade: 376
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 6.7
- Superfície polar topológica: 20.2
Propriedades Experimentais
- Densidade: 0.93
- Ponto de ebulição: 375.5 °C at 760 mmHg
- Ponto de Flash: 175.8 °C
- Índice de Refracção: 1.484
- PSA: 20.23000
- LogP: 5.27370
Tetrahydroabietyl Alcohol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-471580-100 mg |
Tetrahydroabietyl Alcohol, |
13393-93-6 | 100MG |
¥2,858.00 | 2023-07-11 | ||
TRC | T293045-50mg |
Tetrahydroabietyl Alcohol |
13393-93-6 | 50mg |
$ 1774.00 | 2023-09-06 | ||
TRC | T293045-5mg |
Tetrahydroabietyl Alcohol |
13393-93-6 | 5mg |
$ 234.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-471580-100mg |
Tetrahydroabietyl Alcohol, |
13393-93-6 | 100mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE33012-50mg |
ABITOL |
13393-93-6 | 50mg |
$1844.00 | 2024-04-20 | ||
A2B Chem LLC | AE33012-5mg |
ABITOL |
13393-93-6 | 5mg |
$348.00 | 2024-04-20 |
Tetrahydroabietyl Alcohol Literatura Relacionada
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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